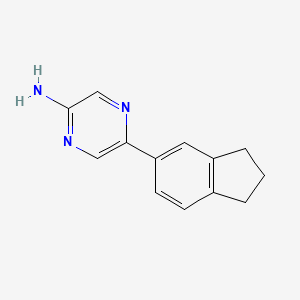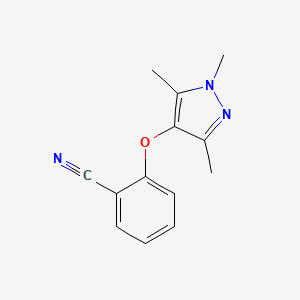![molecular formula C12H13N3O5S B7581231 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid](/img/structure/B7581231.png)
4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid, also known as PPM-1K, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPM-1K is a potent and selective inhibitor of protein phosphatase magnesium-dependent 1K (PPM1K), an enzyme that plays a crucial role in various cellular processes, including DNA damage response, cell cycle regulation, and apoptosis.
作用机制
4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid is a member of the PPM family of protein phosphatases, which are essential for the regulation of various cellular processes. 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid plays a crucial role in the DNA damage response by dephosphorylating the checkpoint kinase 1 (CHK1), a key regulator of the cell cycle. Inhibition of 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid leads to the activation of CHK1 and the induction of apoptosis.
Biochemical and Physiological Effects:
4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors have been shown to have a variety of biochemical and physiological effects. In addition to their potential as cancer therapeutics, 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors may also be useful in the treatment of other diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic disorders. 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors have also been shown to have anti-inflammatory and immunomodulatory effects.
实验室实验的优点和局限性
One of the main advantages of 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors is their specificity and potency. 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors have been shown to be highly selective for 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid, with minimal off-target effects. However, one of the limitations of 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors is their potential toxicity. Studies have shown that 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors can induce apoptosis in normal cells as well as cancer cells, which may limit their therapeutic potential.
未来方向
There are several future directions for research on 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid and its inhibitors. One area of research is the development of more potent and selective 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors. Additionally, studies are needed to investigate the potential toxicity of 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors and to develop strategies to minimize their toxicity. Finally, the potential applications of 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors in the treatment of other diseases, such as neurodegenerative disorders and metabolic disorders, should be further explored.
合成方法
4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and fragment-based approaches. One of the most commonly used methods for synthesizing 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid involves the reaction of 3-morpholinosulfonylpyrrolo[2,3-b]pyridine with 3-bromo-4-(chloromethyl)benzoic acid, followed by cyclization with triethylamine.
科学研究应用
4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid inhibitors as potential cancer therapeutics. Studies have shown that 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid is overexpressed in various types of cancer, including breast cancer, lung cancer, and leukemia, and that inhibition of 4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid can lead to the induction of apoptosis and the suppression of tumor growth.
属性
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c16-12(17)9-7-20-5-4-15(9)21(18,19)10-6-14-11-8(10)2-1-3-13-11/h1-3,6,9H,4-5,7H2,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWHRLXFTPBSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=CNC3=C2C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile](/img/structure/B7581151.png)
![7-[(4-Fluorophenyl)methylsulfonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581161.png)
![7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581173.png)


![7-(Cycloheptanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581196.png)
![7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581201.png)
![2-[(3-Bromo-2-methylbenzoyl)amino]-2-cyclopropylpropanoic acid](/img/structure/B7581202.png)
![7-(2,3-dihydro-1H-inden-5-ylmethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581208.png)
![7-[[3-(Trifluoromethyl)phenyl]methyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581215.png)
![7-(Thiophene-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581216.png)
![1-[4-(Trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B7581218.png)

![4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581260.png)